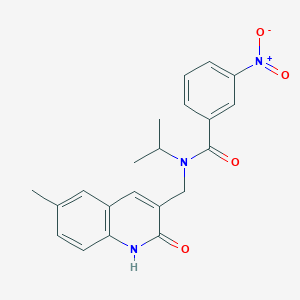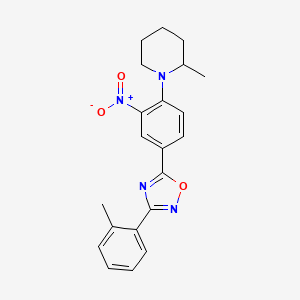
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound that has recently gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives, which have shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a promising characteristic for anticancer agents. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound has also been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. The compound has been shown to exhibit pharmacological effects at low concentrations, making it a cost-effective option for research. Additionally, the compound has a relatively simple synthesis method, making it easy to obtain in large quantities. However, one of the limitations of using 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could explore the compound's potential as an anticancer agent and antimicrobial agent, with a focus on optimizing its potency and selectivity. Another potential direction is to investigate the compound's mechanism of action in more detail, which could provide insights into its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole is a highly versatile compound that has shown promising results in various fields of scientific research. Its diverse range of applications makes it a valuable tool for researchers in different fields. The compound's pharmacological effects, mechanism of action, and potential therapeutic applications warrant further investigation, and future research could provide valuable insights into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole involves the reaction of 4-(2-methylpiperidin-1-yl)-3-nitrobenzaldehyde with o-tolylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole has shown promising results in various fields of scientific research. It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. The compound has also been investigated for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The diverse range of applications makes 5-(4-(2-methylpiperidin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole a highly versatile compound for scientific research.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14-7-3-4-9-17(14)20-22-21(28-23-20)16-10-11-18(19(13-16)25(26)27)24-12-6-5-8-15(24)2/h3-4,7,9-11,13,15H,5-6,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCKELNBVFUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


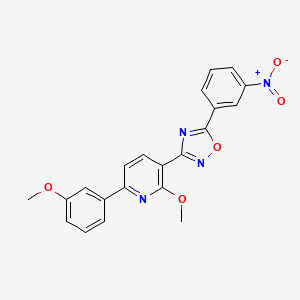



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

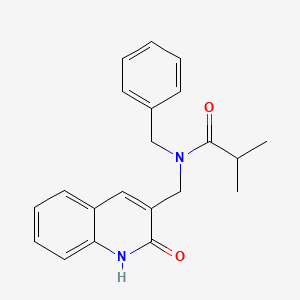
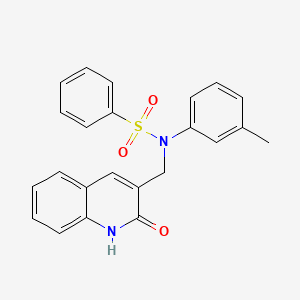
![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)


